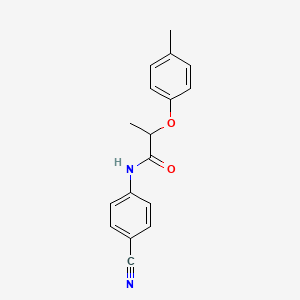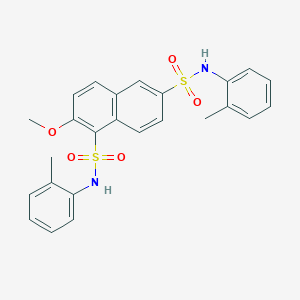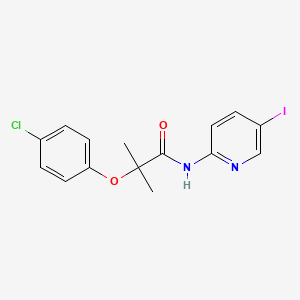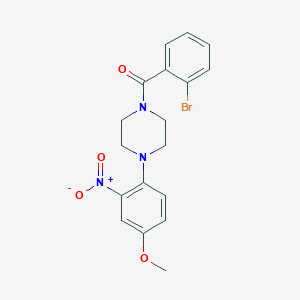![molecular formula C26H30BrN3O8 B4233803 N-benzyl-4-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide;oxalic acid](/img/structure/B4233803.png)
N-benzyl-4-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide;oxalic acid
概要
説明
N-benzyl-4-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.
Bromination and Methoxylation: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxylation can be achieved using methanol and a strong acid like sulfuric acid.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylpropoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the pyrimidine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its pyrimidine core is a common feature in many pharmaceuticals, and modifications can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of N-benzyl-4-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pyrimidine core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- N-benzyl-4-[3-bromo-5-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- N-benzyl-4-[3-bromo-4-(2-methylpropoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Uniqueness
The uniqueness of N-benzyl-4-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide lies in its specific substitution pattern on the aromatic ring and the pyrimidine core. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
N-benzyl-4-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O4.C2H2O4/c1-14(2)13-32-22-18(25)10-17(11-19(22)31-4)21-20(15(3)27-24(30)28-21)23(29)26-12-16-8-6-5-7-9-16;3-1(4)2(5)6/h5-11,14,21H,12-13H2,1-4H3,(H,26,29)(H2,27,28,30);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDSEQZJXNLRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)OCC(C)C)OC)C(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-isopropoxybenzamide](/img/structure/B4233722.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4233729.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4233733.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4233735.png)
![N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4233753.png)
![N-(2,5-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4233760.png)

![3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4233789.png)
amino]-N-propylbenzamide](/img/structure/B4233797.png)
![1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4233812.png)

![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4233825.png)


